molecular formula C15H15N3O3 B4080435 N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide

N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide

Cat. No.: B4080435
M. Wt: 285.30 g/mol
InChI Key: MQYZDMZAKBNCHC-UHFFFAOYSA-N
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Description

N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide is a complex organic compound belonging to the isoindole family Isoindoles are a class of heterocyclic compounds characterized by a fused ring structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine-4-carboxylic acid derivative with an isoindole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or isoindole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide
  • N-[[1,3-dioxo-2-(phenylmethyl)-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-methoxybenzamide

Uniqueness

N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and an isoindole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-15-7-3-2-4-11(15)13(20)18(14(15)21)17-12(19)10-5-8-16-9-6-10/h2-3,5-6,8-9,11H,4,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYZDMZAKBNCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=CCC1C(=O)N(C2=O)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide
Reactant of Route 2
N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide
Reactant of Route 4
N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide
Reactant of Route 5
N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide
Reactant of Route 6
N-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)pyridine-4-carboxamide

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